molecular formula C19H19N7O6 B7790410 CID 6037

CID 6037

Cat. No. B7790410
M. Wt: 441.4 g/mol
InChI Key: OVBPIULPVIDEAO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folic acid is a member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase. These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylated tRNA, and generate and use formate. Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
See also: Folic Acid (preferred);  Broccoli (part of).

Scientific Research Applications

  • Control of Protein Function in Cells : Voss, Klewer, and Wu (2015) describe the use of CID as a tool to study biological processes, highlighting its application in dissecting signal transductions and elucidating membrane and protein trafficking with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

  • Imaging Laser–Plasma X-Ray Emission : Marshall et al. (2001) detail the use of charge-injection devices (CIDs) in imaging laser–plasma x-ray emissions, demonstrating their suitability for applications in laser–plasma x-ray imaging (Marshall et al., 2001).

  • Inducible Gene Regulation : Ma et al. (2023) discuss the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).

  • Reversible Protein Localization Control : Aonbangkhen et al. (2018) present a chemical inducer for protein dimerization that can be activated and deactivated using light, offering a tool for controlling protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Barley : Anyia et al. (2007) explore the application of carbon isotope discrimination (CID) as a criterion for improving water use efficiency and productivity in barley, demonstrating its potential as a reliable selection method in breeding programs (Anyia et al., 2007).

  • Ionizing Radiation Environments : Carbone, Czebiniak, and Zarnowski (1995) report on the development of silicon-based CID imagers and cameras for use in ionizing radiation environments, highlighting their applicability in nuclear power, waste disposal, and scientific applications (Carbone, Czebiniak, & Zarnowski, 1995).

  • Resolving Cell Biology Problems : DeRose, Miyamoto, and Inoue (2013) emphasize CID's utility in addressing complex problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).

  • Synthesis and Activity of Bivalent FKBP12 Ligands : Keenan et al. (1998) describe the synthesis and activities of CID compounds, highlighting their potential in studying intracellular signaling events and applications in gene and cell therapies (Keenan et al., 1998).

  • Infrared Laser Activation of Protein Assemblies : Mikhailov et al. (2016) discuss the use of infrared laser activation as an alternative to collision-induced dissociation in mass spectrometry, demonstrating its effectiveness in studying membrane protein assemblies (Mikhailov et al., 2016).

  • Single-Molecule Quantification of Rapamycin-Induced Dimerization : Wang et al. (2019) report on a single-molecule detector for quantifying interactions in CID and its application in studying rapamycin-induced heterodimerization of FRB and FKBP (Wang et al., 2019).

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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